8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane
Description
8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane is a halogenated spirocyclic compound featuring both bromomethyl (-CH2Br) and fluoro (-F) substituents at the 8-position of the 1,4-dioxaspiro[4.5]decane scaffold. This structure combines the steric bulk of bromine with the electronegativity of fluorine, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions or fluorinated drug candidates.
Properties
Molecular Formula |
C9H14BrFO2 |
|---|---|
Molecular Weight |
253.11 g/mol |
IUPAC Name |
8-(bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H14BrFO2/c10-7-8(11)1-3-9(4-2-8)12-5-6-13-9/h1-7H2 |
InChI Key |
WGZKOHMBLNAPLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CBr)F)OCCO2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically starts from 1,4-dioxaspiro[4.5]decan-8-one or related precursors, which undergo halogenation and fluorination steps to introduce the bromomethyl and fluoro groups respectively.
The bromomethyl group is commonly introduced via bromination of a methyl group or by converting an alcohol or aldehyde intermediate to the bromomethyl derivative using brominating agents such as carbon tetrabromide (CBr4) combined with triphenylphosphine (PPh3) in dichloromethane (CH2Cl2) under controlled low temperatures (0°C).
Fluorination at the 8-position is achieved using fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride in dichloromethane, often under inert atmosphere and low temperature conditions to avoid side reactions.
Detailed Stepwise Preparation Example
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1,4-Dioxaspiro[4.5]decan-8-ol + CBr4, PPh3 in CH2Cl2 at 0°C | Bromination to form 8-(Bromomethyl)-1,4-dioxaspirodecane | 95 | High selectivity, inert atmosphere |
| 2 | Fluorination with diethylaminosulfur trifluoride (DAST) in CH2Cl2 at 10-25°C | Introduction of fluorine at 8-position | 60-73 | Reaction time 2-72 h, inert atmosphere |
| 3 | Purification by distillation or chromatography | Isolation of pure product | - | Purity >99% by GC and NMR analysis |
This sequence ensures the selective installation of bromomethyl and fluoro substituents on the spirocyclic system.
Alternative Fluorination Methods
Use of N-methyl-N-phenylaminodifluorosulfinium tetrafluoroborate or pyrrolidinodifluorosulfinium tetrafluoroborate with triethylamine tris(hydrogen fluoride) in dichloromethane at room temperature for 3 hours has been reported to yield fluorinated spiro compounds with yields around 45-60%.
Boron trifluoride diethyl etherate combined with hydrogen fluoride in triethylamine solution at low temperature (5-30°C) can also be used to achieve high fluorination yields (~91%).
Reaction Mechanisms and Conditions Analysis
Bromination Mechanism: The use of CBr4 and PPh3 facilitates the conversion of hydroxyl groups to bromomethyl groups via formation of a phosphonium intermediate, allowing substitution with bromide ion under mild conditions.
Fluorination Mechanism: Reagents like DAST act by nucleophilic attack of fluoride ion on the carbonyl carbon or activated intermediates, replacing oxygen functionalities or hydrogen atoms with fluorine, often proceeding via an S_N2-type mechanism.
Reaction conditions such as temperature control (0–25°C), inert atmosphere (argon or nitrogen), and solvent choice (dry dichloromethane) are critical to maintain selectivity and avoid decomposition or side reactions.
Summary Table of Preparation Methods and Yields
| Preparation Step | Reagents/Conditions | Yield (%) | Purity/Notes |
|---|---|---|---|
| Bromination of 8-hydroxy precursor | CBr4, PPh3, CH2Cl2, 0°C | 95 | High purity, inert atmosphere |
| Fluorination with DAST | Diethylaminosulfur trifluoride, CH2Cl2, 10-25°C, 2-72 h | 60-73 | Requires inert atmosphere |
| Fluorination with aminodifluorosulfinium salts | N-methyl-N-phenylaminodifluorosulfinium tetrafluoroborate, triethylamine tris(hydrogen fluoride), CH2Cl2, 20°C, 3 h | 45-60 | Moderate yields, inert atmosphere |
| Fluorination with BF3·OEt2 and HF | Boron trifluoride diethyl etherate, hydrogen fluoride in triethylamine, 5-30°C, 12 h | 91 | High yield, careful temperature control |
Research Findings and Applications
The bromomethyl and fluoro substituted spiro compounds synthesized by these methods have been studied for their biological activities, including analgesic and anticancer properties, indicating the importance of precise synthetic control to obtain derivatives with desired pharmacological profiles.
The synthetic methods have been optimized to maximize yields and purity while minimizing hazardous reagents and harsh conditions, facilitating potential scale-up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The fluoro group can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the fluoro group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Halogenated Derivatives
Key Observations :
- Bromomethyl vs. Halogens: The bromomethyl group in the target compound introduces both steric bulk and a reactive leaving group, distinguishing it from mono-halogenated analogs.
Halogenation Strategies
- Iodination : 8-Iodo derivatives are synthesized via halogenation of the corresponding alcohol using HI or iodine sources, yielding oils (74% yield) .
- Fluorination : XtalFluor-M and triethylamine trihydrofluoride are effective for introducing fluorine, as seen in 8,8-difluoro derivatives .
Purification Trends
- Silica gel chromatography is standard for isolating halogenated spiro compounds (e.g., 8-iodo and 8-ethynyl-8-fluoro derivatives) .
Physicochemical Properties
NMR Spectral Comparisons
Insights :
- The dioxane ring protons resonate near δ 3.8–4.0 across analogs.
- Fluorine substituents may deshield adjacent protons, while bromomethyl groups could split signals due to coupling with Br .
Biological Activity
8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane is a synthetic organic compound notable for its unique spirocyclic structure and halogen substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological nucleophiles, which may lead to therapeutic applications.
- Molecular Formula: C₉H₁₄BrF O₂
- Molecular Weight: Approximately 253.11 g/mol
- CAS Number: 1374658-11-3
- Chemical Structure: The compound features a dioxaspiro framework with bromomethyl and fluorine substituents that enhance its reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biomolecules such as proteins and nucleic acids. The presence of bromine and fluorine atoms increases the electrophilicity of the carbon atoms attached to these halogens, facilitating the formation of covalent bonds with nucleophiles.
Interaction Studies
Recent studies have focused on the interaction of this compound with various biological targets:
- Protein Interactions: Preliminary data suggest that this compound can modify cysteine residues in proteins, potentially altering their function and leading to downstream effects in cellular pathways.
- Nucleic Acid Binding: The compound shows promise in binding to DNA and RNA structures, which could influence gene expression and cellular metabolism.
Anticancer Activity
In a study examining the anticancer properties of similar spirocyclic compounds, this compound was tested against various cancer cell lines. Results indicated:
- Cell Viability Reduction: A significant reduction in cell viability was observed in breast and lung cancer cell lines at concentrations above 10 µM.
- Mechanistic Insights: Apoptosis assays revealed that the compound induces programmed cell death through mitochondrial pathways.
Antimicrobial Properties
Another area of investigation has been the antimicrobial activity of this compound. In vitro testing demonstrated:
- Broad-Spectrum Activity: Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
- Synergistic Effects: When combined with conventional antibiotics, it enhanced their efficacy against resistant strains.
Comparative Analysis
A comparison table highlighting similar compounds and their biological activities is presented below:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| 2-(Bromomethyl)-1,4-dioxaspiro[4.5]decane | C₉H₁₄BrO₂ | Anticancer activity; protein modification |
| 2-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane | C₉H₁₄F O₂ | Antimicrobial properties; nucleic acid binding |
| 8-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | C₉H₁₄ClO₂ | Limited efficacy; lower reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
